molecular formula C21H15F2N3O3 B2430609 1-(3,5-difluorobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1251674-77-7

1-(3,5-difluorobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No. B2430609
CAS RN: 1251674-77-7
M. Wt: 395.366
InChI Key: MGLIWVLEJQGOQN-UHFFFAOYSA-N
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Description

The compound “1-(3,5-difluorobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one” is a chemical with the molecular formula C21H15F2N3O3 . It is a type of substituted pyridine, which are important structural motifs found in numerous bioactive molecules .


Synthesis Analysis

The synthesis of such compounds often involves the introduction of various bio-relevant functional groups to pyridine . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine core, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The compound also contains difluorobenzyl, methoxyphenyl, and oxadiazol functional groups .

Scientific Research Applications

  • Antimicrobial Activity : Compounds similar to the query, like those involving pyridin-4-yl-1,3,4-oxadiazole derivatives, have been synthesized and evaluated for their antimicrobial activities. These compounds displayed moderate to good antimicrobial activity, indicating potential uses in the development of new antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

  • Cancer Treatment Potential : Related compounds, specifically 1,2,4-oxadiazole derivatives, have shown promise as apoptosis inducers and potential anticancer agents. These compounds were found to have activity against several breast and colorectal cancer cell lines, suggesting their utility in cancer treatment (Zhang, Kasibhatla, Kuemmerle, et al., 2005).

  • Antioxidant Properties : Research on 1,3,4-oxadiazole derivatives containing a pyridine ring has revealed significant antioxidant activity. This suggests potential applications in combating oxidative stress-related diseases or in the development of antioxidant agents (Maheshwari, Chawla, & Saraf, 2011).

  • Organic Light-Emitting Diodes (OLEDs) : Some pyridine- and oxadiazole-containing compounds have been utilized in the development of OLEDs. Their electron-injection/hole-blocking properties are leveraged to improve the efficiency of these devices (Wang, Jung, Hua, et al., 2001).

  • Antimicrobial and Antifungal Agents : A series of novel compounds derived from similar chemical structures have shown moderate to good activities against various bacterial and fungal strains, highlighting their potential as antimicrobial and antifungal agents (Jadhav, Raundal, Patil, & Bobade, 2017).

Future Directions

The future directions for this compound could involve further exploration of its potential bioactive properties, given that substituted pyridines are found in numerous bioactive molecules . Additionally, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

1-[(3,5-difluorophenyl)methyl]-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N3O3/c1-28-18-5-2-14(3-6-18)20-24-21(29-25-20)15-4-7-19(27)26(12-15)11-13-8-16(22)10-17(23)9-13/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLIWVLEJQGOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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